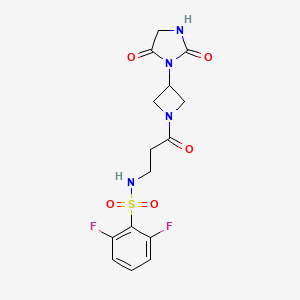

![molecular formula C19H21N3O3 B2926358 2,4-二甲氧基-N-(2-(7-甲基咪唑并[1,2-a]吡啶-2-基)乙基)苯甲酰胺 CAS No. 868977-94-0](/img/structure/B2926358.png)

2,4-二甲氧基-N-(2-(7-甲基咪唑并[1,2-a]吡啶-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring . Compounds containing this moiety have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, along with the 2,4-dimethoxybenzamide group attached via an ethyl linker. The exact structure would need to be determined through techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific functional groups present in the molecule. For instance, the imidazo[1,2-a]pyridine moiety might undergo reactions typical of heterocyclic compounds, while the benzamide group might participate in reactions typical of amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the imidazo[1,2-a]pyridine moiety might influence its electronic properties, while the 2,4-dimethoxybenzamide group might influence its solubility .

科学研究应用

杂环化合物合成

新型吡唑并嘧啶衍生物作为抗癌和抗-5-脂氧合酶剂的合成和生物学评价

- 本研究讨论了新型6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮的合成及其作为抗癌和抗-5-脂氧合酶剂的生物学评价。该研究强调了吡唑并嘧啶衍生物在药物化学中的潜力,特别是对于它们的细胞毒性和5-脂氧合酶抑制活性(Rahmouni et al., 2016)。

抗炎和镇痛应用

从维斯那金酮和凯林酮衍生的新型苯并二呋喃; 1,3,5-三嗪; 1,3,5-氧杂二氮杂卓; 和噻唑并嘧啶作为抗炎和镇痛剂的合成

- 本研究详细阐述了从维斯那金酮和凯林酮衍生的几种新型杂环化合物的合成,这些化合物表现出显着的抗炎和镇痛活性。这些化合物对COX-2选择性表现出高抑制活性,证明了它们作为治疗剂的潜力(Abu‐Hashem et al., 2020)。

光物理性质

具有聚集增强发射和多刺激响应特性的吡啶基取代的4-(1,3-二氧代-1H,3H-苯并[de]异喹啉-2-基甲基)-苯甲酰胺

- 该研究提出了1,8-萘酰亚胺衍生物的合成,该衍生物在固态和溶液中均表现出发光特性,在传感器的材料科学或光学器件中具有应用。这些化合物在水溶液中形成具有增强发射的纳米聚集体,证明了此类化学结构在开发先进材料中的实用性(Srivastava et al., 2017)。

抗菌活性

源自2,6-双[4-(3,4-二羧基苯氧基)苯甲酰]吡啶二酐和芳香二胺的新型聚酰亚胺的合成和表征

- 本文探讨了合成含有吡啶部分的新型聚酰亚胺,该聚酰亚胺表现出良好的热稳定性和机械性能。虽然该研究重点关注聚酰亚胺的材料性能,但由于其坚固且稳定的结构,此类化合物的结构基序可以为具有潜在抗菌特性的分子的设计提供信息(Wang et al., 2006)。

作用机制

Target of Action

The compound 2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.

未来方向

属性

IUPAC Name |

2,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-7-9-22-12-14(21-18(22)10-13)6-8-20-19(23)16-5-4-15(24-2)11-17(16)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWOSMVTEAZGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2926275.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)

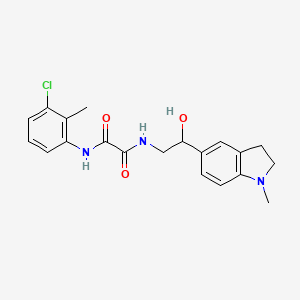

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)

![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)

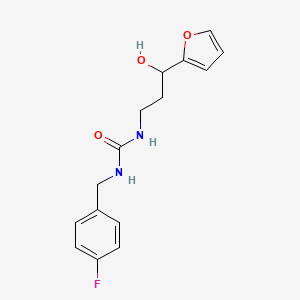

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926287.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)

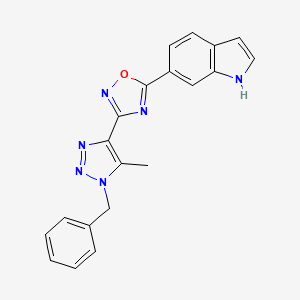

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)

![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)